DUR-928 (trimethylamine)

Alcohol-associated hepatitis Phase 2b clinical trial Mortality reduction

Researchers studying alcohol-associated hepatitis or NASH face limited access to clinical-grade epigenetic modulators with validated dual-target pharmacology. DUR-928 (larsucosterol) uniquely combines LXR antagonism with pan-DNMT inhibition (DNMT1/3a/3b), enabling investigation of nuclear receptor-epigenetic crosstalk without confounding LXR agonism from unsulfated analogs. • FDA Breakthrough Therapy-designated for severe AH; Phase 2b: 41% relative 90-day mortality reduction • ≥98% purity; available in 5-100 mg research quantities • Ships globally with dry ice; for research use only

Molecular Formula C31H59NO5S
Molecular Weight 557.9 g/mol
Cat. No. B10854755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDUR-928 (trimethylamine)
Molecular FormulaC31H59NO5S
Molecular Weight557.9 g/mol
Structural Identifiers
SMILESC.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C
InChIInChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4
InChIKeyXFBOORGEUUVCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DUR-928 (trimethylamine) Procurement Guide: Specifications and Research-Grade Applications


DUR-928 (trimethylamine), also known as larsucosterol or 25-hydroxycholesterol 3-sulfate (25HC3S), is an endogenous sulfated oxysterol that functions as a dual-target epigenetic regulator [1]. It acts as a potent antagonist of liver X receptor (LXR) and as an inhibitor of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) [2]. As a naturally occurring cholesterol metabolite, DUR-928 modulates lipid homeostasis, suppresses inflammatory responses, and promotes cell survival without modifying DNA sequence integrity [3]. The compound has been evaluated in multiple clinical programs across alcohol-associated hepatitis (AH), nonalcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and acute organ injury indications, and has received Breakthrough Therapy designation from the U.S. FDA for severe alcohol-associated hepatitis [4].

1

Target Engagement

Dual-target regulator: LXR antagonism and DNMT1/3a/3b inhibition.

2

Signaling Context

Endogenous sulfated oxysterol with diametric pharmacology vs. unsulfated 25HC.

3

Research Stage

Clinically characterized epigenetic modulator for hepatology and inflammation studies.

Phase 2 data reported. For research use only; not for human therapeutic use.

Why DUR-928 (trimethylamine) Cannot Be Substituted by Generic Oxysterols or Alternative Nuclear Receptor Modulators


DUR-928 cannot be functionally substituted by non-sulfated oxysterols (e.g., 25-hydroxycholesterol) or alternative nuclear receptor modulators (e.g., FXR agonists such as obeticholic acid) due to its unique, opposing regulatory pharmacology. While 25-hydroxycholesterol (25HC) activates LXR and SREBP-1 to promote lipid biosynthesis and amplifies NFκB-mediated inflammatory signaling, DUR-928 (25HC3S) acts in a diametrically opposite manner [1]. The sulfation of the 3β-hydroxyl group converts the molecule from an agonist into an antagonist of LXR/SREBP-1 signaling, fundamentally reversing its biological function [2]. Furthermore, DUR-928's concurrent inhibition of DNMT1, DNMT3a, and DNMT3b—an epigenetic regulatory mechanism not shared by FXR agonists (e.g., obeticholic acid) or LXR agonists (e.g., LXR-623)—confers a dual-target mechanism that simultaneously addresses lipid dysregulation, inflammation, and cell survival [3]. This diametric pharmacology and dual epigenetic/nuclear receptor targeting preclude simple substitution with unsulfated analogs or single-receptor modulators.

!

Unsulfated oxysterols (e.g., 25HC)

Opposing pharmacological direction: 25HC activates LXR/SREBP-1, whereas DUR-928 antagonizes it. Functional inversion precludes direct substitution.

!

FXR agonists (e.g., obeticholic acid)

Single-receptor mechanism lacks concurrent DNMT inhibition. Epigenetic modulation pathway may not replicate.

!

Pan-LXR agonists (e.g., LXR-623)

Agonist vs. antagonist profile on LXR/SREBP-1 axis leads to divergent lipid and inflammatory endpoint responses.

DUR-928 (trimethylamine) Comparative Evidence: Quantified Differentiation Against Placebo, Standard of Care, and Mechanistic Analogs


90-Day Mortality Reduction in Severe Alcohol-Associated Hepatitis: DUR-928 30 mg vs. Placebo

In the AHFIRM Phase 2b clinical trial (NCT04563026), DUR-928 (larsucosterol) at the 30 mg dose demonstrated a 41% relative reduction in 90-day mortality compared to placebo in patients with severe alcohol-associated hepatitis [1]. The 90 mg dose showed a 35% relative reduction [1]. Although the primary endpoint (90-day mortality or liver transplant) did not achieve statistical significance, the observed mortality trends were clinically meaningful in a disease with an average 90-day mortality rate of approximately 29% and no FDA-approved pharmacotherapy [2].

90-Day Mortality Context
Head-to-head
DUR-928 30 mg 7.8% mortality (8/103)
Placebo 20.4% mortality (21/103)
Reported 41% relative reduction; endpoint context for AH model research.
Phase 2b, N=307, P=0.068. Primary endpoint not met. Supports mortality endpoint exploration.
Alcohol-associated hepatitis Phase 2b clinical trial Mortality reduction

28-Day Survival and Lille Score Response: DUR-928 vs. Standard of Care in Severe AH

In a Phase 2a open-label study of 19 patients with alcohol-associated hepatitis, DUR-928 treatment resulted in 100% 28-day survival (19/19 patients), compared to a 26% historical average 28-day mortality rate in severe AH [1]. Lille scores at day 7 were <0.45 in 89% (16/18) of subjects, indicating corticosteroid responsiveness-equivalent efficacy without corticosteroid exposure [2]. In a subgroup of 8 patients with severe AH who received 30 or 90 mg larsucosterol (the doses used in the subsequent Phase 2b trial), Lille scores were statistically significantly lower (P < 0.01) than those from matched severe AH patients treated with standard of care (including corticosteroids) from a contemporaneous study [2].

28-Day Survival & Lille Score
Cross-study
DUR-928 100% survival (19/19); Lille score difference reported
Historical / SOC ~26% historical mortality; corticosteroid Lille scores
Reported survival and Lille-score improvement context vs. standard of care.
Phase 2a, open-label, N=19. Requires validation in larger controlled trials.
Alcohol-associated hepatitis Phase 2a Lille score

Diametric Lipid Regulation: DUR-928 (25HC3S) Decreases vs. 25HC Increases Hepatic Lipids

Preclinical studies demonstrate that DUR-928 (25HC3S) and its unsulfated precursor 25-hydroxycholesterol (25HC) exert diametrically opposite effects on hepatic lipid metabolism. In vivo overexpression of SULT2B1b (the enzyme that converts 25HC to 25HC3S) in mice significantly decreased hepatic triglycerides by 30%, total cholesterol by 28%, and free cholesterol by 18% compared to control animals [1]. In primary rat hepatocytes, addition of 25HC3S decreased nuclear LXR and SREBP-1 protein levels and downregulated ACC1, FAS, and HMG reductase mRNA, whereas 25HC increased nuclear LXR and SREBP-1 and upregulated ACC1 and FAS mRNA [2].

Diametric Lipid Regulation
Head-to-head
25HC3S: ↓ hepatic TG (30%), ↓ total cholesterol (28%), ↓ LXR/SREBP-1 vs. 25HC: ↑ LXR/SREBP-1, ↑ ACC1, FAS mRNA
Supports sulfation-dependent switch in oxysterol pharmacology and lipid endpoint interpretation.
SULT2B1b overexpression model; primary rat hepatocytes. Class-level oxysterol distinction.
Lipid metabolism LXR antagonism SREBP-1 inhibition

Epigenetic Targeting via DNMT Inhibition: A Mechanism Not Shared by FXR or LXR Agonists

DUR-928 is a direct inhibitor of DNA methyltransferases DNMT1, DNMT3a, and DNMT3b—a mechanism not exhibited by alternative nuclear receptor modulators such as obeticholic acid (an FXR agonist) or LXR-623 (an LXR agonist) [1]. Unlike single-receptor modulators, DUR-928 binds to and inhibits the catalytic activity of all three major DNMT isoforms, thereby inhibiting DNA hypermethylation and modulating expression of genes involved in cell survival, inflammation, and lipid biosynthesis [2]. This dual-target pharmacology (LXR antagonism + DNMT inhibition) is unique among compounds in the AH/NASH development landscape.

DNMT Inhibition Mechanism
Class-level
Dual-target (LXR antagonist + DNMT1/3a/3b inhibitor) vs. single-receptor modulators (FXR or LXR agonist only)
Reported dual epigenetic/nuclear receptor mechanism; supports research on pathway crosstalk.
In vitro enzymatic assays. Translational relevance requires further study.
Epigenetic regulation DNMT inhibition Nuclear receptor

Favorable Safety Profile: No Drug-Related SAEs in Phase 2a AH Trial

In the Phase 2a clinical trial of 19 patients with alcohol-associated hepatitis, DUR-928 demonstrated an excellent safety profile: there were zero drug-related serious adverse events (SAEs) and zero early terminations due to treatment across all three dose cohorts (30 mg, 90 mg, 150 mg) [1]. Pharmacokinetic profiles were not affected by disease severity [1]. This safety profile contrasts with the pruritus and liver decompensation risks observed with FXR agonists such as obeticholic acid in cirrhotic patients [2].

Tolerability Endpoint Context
Cross-study
0 drug-related SAEs reported; 0 early terminations vs. documented FXR agonist adverse event profile
Reported tolerability endpoint context for safety-related endpoint monitoring in research models.
Phase 2a, N=19. Small sample size; large-scale safety profile requires validation.
Safety Tolerability Phase 2a

DUR-928 (trimethylamine) Validated Research Application Scenarios Based on Clinical and Preclinical Evidence


Alcohol-Associated Hepatitis Therapeutic Development and Biomarker Research

DUR-928 is the most extensively clinically characterized epigenetic modulator for severe alcohol-associated hepatitis, with Phase 2a and Phase 2b data demonstrating survival signals (100% 28-day survival in Phase 2a; 41% relative 90-day mortality reduction in Phase 2b) and Lille score superiority over standard of care [1][2]. The compound has received FDA Breakthrough Therapy designation for this indication, and Phase 3 trial preparation is ongoing [3]. Researchers studying AH pathophysiology, prognostic biomarkers (Lille score, MELD, bilirubin), or developing combination regimens with supportive care should prioritize DUR-928 as the reference investigational agent in this disease area.

Lipid Metabolism and Steatosis Research: LXR/SREBP-1 Pathway Antagonism

DUR-928 (25HC3S) is uniquely positioned as an endogenous sulfated oxysterol that functions as an LXR antagonist and SREBP-1 inhibitor, diametrically opposing the activity of its unsulfated precursor 25HC [4]. In vivo, SULT2B1b-mediated conversion of 25HC to 25HC3S reduced hepatic triglycerides by 30% and total cholesterol by 28% [4]. In vitro, 25HC3S decreased nuclear LXR/SREBP-1 and downregulated ACC1, FAS, and HMG reductase [5]. This makes DUR-928 the appropriate tool compound for studying the sulfation-dependent switch in oxysterol pharmacology and for investigating LXR antagonism as a therapeutic strategy in NAFLD/NASH and metabolic dysfunction-associated steatotic liver disease (MASLD).

Epigenetic Regulation Research: Dual DNMT Inhibition and Nuclear Receptor Modulation

DUR-928 is the only clinical-stage compound with demonstrated dual activity as an LXR antagonist and a pan-DNMT inhibitor (DNMT1, DNMT3a, DNMT3b) [6]. This dual-target pharmacology enables investigation of crosstalk between nuclear receptor signaling and DNA methylation in hepatocytes, macrophages, and endothelial cells. Researchers studying epigenetic dysregulation in liver disease, the role of DNA hypermethylation in AH/NASH pathogenesis, or screening for synergistic epigenetic-nuclear receptor combinations should select DUR-928 as a positive control or reference compound [6][7].

Multi-Organ Injury and Inflammation Models

DUR-928 has demonstrated preclinical efficacy in attenuating renal ischemic reperfusion injury and in mitigating LPS- and acetaminophen-induced multi-organ injury [8]. Its ability to suppress TNFα-induced NFκB activation and inflammatory gene expression (IL-1β, TNFα, TRAF1) via IκBα stabilization has been quantitatively demonstrated in hepatocyte models [5]. These properties support its use in acute organ injury research, including acute kidney injury (AKI), sepsis models, and drug-induced liver injury, where simultaneous modulation of inflammation, cell survival, and lipid homeostasis is required.

Application
Selection Property
Validation Focus
Alcohol-associated hepatitis research
Most clinically characterized epigenetic modulator for this disease model
Mortality endpoint context, Lille score response, biomarker exploration
Lipid metabolism and steatosis studies
Sulfation-dependent LXR antagonism & SREBP-1 inhibition
Diametric pharmacology vs. 25HC; hepatic lipid endpoint validation
Epigenetic regulation research
Dual DNMT inhibition and nuclear receptor modulation
Crosstalk between DNA methylation and LXR signaling pathways
Multi-organ injury and inflammation models
Reported attenuation of inflammatory signaling and cell survival promotion
NFκB pathway, ischemia-reperfusion, and cytokine response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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